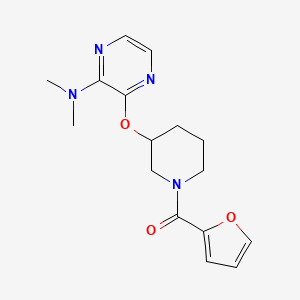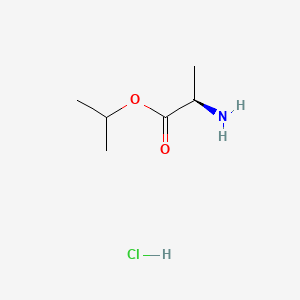
3-Ethenylsulfonyl-N-(2-ethylindazol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylsulfonyl-N-(2-ethylindazol-6-yl)propanamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as ESI-09 and has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
ESI-09 works by inhibiting the activity of RAC1, which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. By inhibiting the activity of RAC1, ESI-09 can prevent the progression of various diseases, including cancer and inflammatory diseases.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell migration and proliferation, induction of apoptosis, and inhibition of inflammatory responses. These effects make ESI-09 a promising therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ESI-09 is its specificity for RAC1, which makes it a valuable tool for studying the role of RAC1 in various cellular processes. However, one limitation of ESI-09 is its relatively low potency, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for research on ESI-09. One area of interest is the development of more potent analogs of ESI-09 that can be used in a wider range of experiments. Another potential direction is the investigation of the therapeutic potential of ESI-09 in specific diseases, such as cancer or inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of ESI-09 and its potential side effects.
Synthesis Methods
The synthesis of ESI-09 involves several steps, starting with the reaction of 2-ethylindazole-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethenesulfonyl chloride to form the desired compound.
Scientific Research Applications
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Studies have shown that ESI-09 can inhibit the activity of RAC1, a protein involved in cell signaling pathways that play a critical role in the development and progression of various diseases.
properties
IUPAC Name |
3-ethenylsulfonyl-N-(2-ethylindazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-17-10-11-5-6-12(9-13(11)16-17)15-14(18)7-8-21(19,20)4-2/h4-6,9-10H,2-3,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBOFFJHMALWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)


![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)


![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)




![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)
